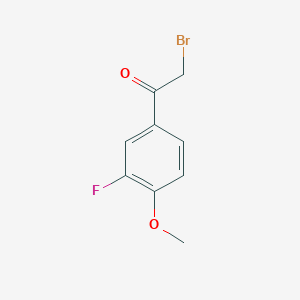

3-Fluoro-4-methoxyphenacyl bromide

説明

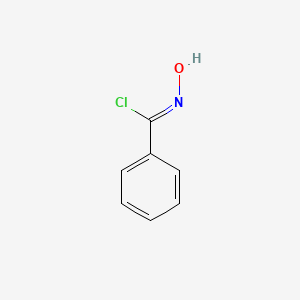

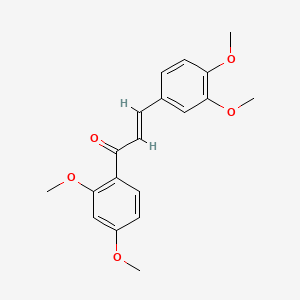

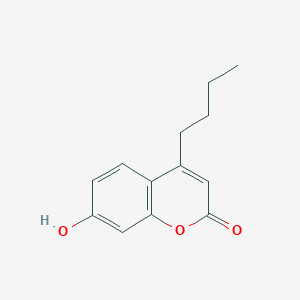

3-Fluoro-4-methoxyphenacyl bromide is a chemical compound that has been referenced in various research contexts, particularly in the synthesis of more complex molecules. It is a derivative of phenacyl bromide with a methoxy group at the para position and a fluoro group at the meta position relative to the bromine-bearing carbon. This compound is not directly mentioned in the provided papers, but its structural relatives and derivatives are discussed, indicating its potential utility in synthetic chemistry and material science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, 4-[18F]Fluorophenol, a compound structurally related to 3-Fluoro-4-methoxyphenacyl bromide, is synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide using a nucleophilic labeling method with [18F]fluoride, followed by deprotection to yield the final product . Similarly, 4-fluoro phenacyl pyridinium bromide, another related compound, is prepared by reacting 4-fluorophenacyl bromide with pyridine, followed by treatment with K2CO3 to form a ylide, which can further react with other compounds to form symmetrical pyridines .

Molecular Structure Analysis

The molecular structure of compounds related to 3-Fluoro-4-methoxyphenacyl bromide is often characterized by techniques such as X-ray crystallography. For example, the crystal structure of a compound with a 4-fluorophenoxy moiety has been determined, revealing significant dihedral angles between the triazole ring and the benzene rings, which could be indicative of the spatial arrangement in 3-Fluoro-4-methoxyphenacyl bromide as well .

Chemical Reactions Analysis

Compounds similar to 3-Fluoro-4-methoxyphenacyl bromide are used in various chemical reactions. For instance, p-methoxyphenacyl bromide is used for the derivatization of polar degradation products of nerve agents, allowing their determination by chromatographic methods . Another example is the condensation of 4-methoxyphenacyl bromide with other compounds to form imidazo[2,1-b]-1,3,4-thiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methoxyphenacyl bromide can be inferred from studies on similar compounds. For example, the presence of fluorine substituents in 4-methoxyphenethyl cations has been shown to have a small effect on their reactivity and absorption properties, which could be relevant for understanding the behavior of 3-Fluoro-4-methoxyphenacyl bromide in various solvents and under different conditions . Additionally, the synthesis of 3-Fluoro-4-hexylthiophene, a compound with a fluoro group adjacent to a thiophene ring, demonstrates the influence of fluorine on the oxidation potential and electronic properties, which could be extrapolated to the properties of 3-Fluoro-4-methoxyphenacyl bromide .

科学的研究の応用

Synthesis of Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives

The compound 3-Fluoro-4-methoxyphenacyl bromide has been utilized in the synthesis of new chemical entities, such as the imidazo[2,1-b]-1,3,4-thiadiazole derivatives. These derivatives have been characterized using various spectroscopic techniques, indicating the compound's utility in complex chemical syntheses (Kundapur, Sarojini, & Narayana, 2012).

Radiosensitizing Agents Synthesis

Research on radiosensitizers has involved the synthesis of 4-fluoro-3-nitrophenacyl alkylxanthates using 3-Fluoro-4-methoxyphenacyl bromide. This demonstrates its application in developing compounds that could potentially enhance the effectiveness of radiation therapy in cancer treatment (Skwarski & Sobolewski, 1992).

Fluorine-18 Labeling of Proteins

The compound has also been used in the field of nuclear medicine. Specifically, it has been involved in the preparation of fluorine-18-labeled reagents for the covalent attachment of fluorine-18 to proteins. This process is significant for imaging and diagnostic purposes in medical applications (Kilbourn, Dence, Welch, & Mathias, 1987).

Analysis of Nerve Agent Degradation Products

In analytical chemistry, particularly in the context of detecting chemical warfare agents, 3-Fluoro-4-methoxyphenacyl bromide has been proposed as a versatile reagent. It aids in the derivatization of polar degradation products of nerve agents, enabling their detection using high-performance liquid chromatography and gas chromatography combined with mass spectrometric detection (Baygildiev et al., 2020).

Safety and Hazards

特性

IUPAC Name |

2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEJEXCTWVCAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427655 | |

| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350-27-6 | |

| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)